molecular formula C8H16N2O4 B1146505 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-17-2

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B1146505
CAS No.: 159002-17-2
M. Wt: 204.22
InChI Key:
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Description

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Neuroexcitant Analogues

    Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis used a glycine derivative related to tert-butoxycarbonyl-amino propanoic acid (Pajouhesh, H., Hosseini-Meresht, M., Pajouhesh, S. H., & Curry, K., 2000).

  • Intermediate in Biotin Synthesis

    Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin, from L-cystine (Qin, S., Tang, L., Wang, L. P., Wang, G., Huang, F., Wang, X. J., & Huang, S., 2014).

  • Antimicrobial Agents Synthesis

    Pund et al. (2020) synthesized new compounds from tert-butoxycarbonyl-amino propanoic acid for antimicrobial activities. The synthesis involved coupling with pyridine-2-carboxylic acid hydrazide and thiadiazole ring formation (Pund, A. A., Saboo, S., Sonawane, G., Dukale, A. C., & Magare, B., 2020).

  • Synthesis of Beta-Amino Acid Pharmacophore

    Kubryk & Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, which was achieved by asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands (Kubryk, M., & Hansen, K., 2006).

  • N-tert-Butoxycarbonylation of Amines

    Heydari et al. (2007) explored N-tert-butoxycarbonylation of amines, an important process in peptide synthesis. They used heteropoly acid H3PW12O40 as a catalyst for this reaction, which is relevant to the tert-butoxycarbonyl amino group (Heydari, A., Shiroodi, R. K., Hamadi, H., Esfandyari, M., & Pourayoubi, M., 2007).

  • Synthesis of Amino Acid-Based Polyacetylenes

    Gao, Sanda, & Masuda (2003) synthesized novel amino acid-derived acetylene monomers including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. They explored polymerization properties and analyzed the properties of the formed polymers (Gao, G., Sanda, F., & Masuda, T., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with various proteins or enzymes depending on the specific context of its use.

Mode of Action

The compound acts as a protected form of the amino acid alanine . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing it from reacting until the Boc group is removed . This allows for selective reactions to occur at other sites on the molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use, particularly the proteins or enzymes it is designed to interact with. As a Boc-protected amino acid, it could be incorporated into a variety of biochemical pathways involving protein synthesis or modification .

Pharmacokinetics

As a boc-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by the removal of the boc group and subsequent interactions with target proteins or enzymes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it interacts with. In general, the use of Boc-protected amino acids like this one allows for precise control over chemical reactions, enabling the synthesis of complex molecules such as peptides .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes or catalysts can influence the stability and efficacy of this compound. For instance, the Boc group can be removed under acidic conditions, triggering the compound’s interaction with its targets .

Properties

IUPAC Name

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391184
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113625-76-6, 159002-17-2
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Synthesis routes and methods I

Procedure details

To a 1:1 dimethylformamide:water solution (170 ml) of [bis(trifluoroacetoxy)iodo]benzene (12.89 g, 32.29 mmol, 1.5 equiv) was added N-α-BOC-D-asparagine (5 g, 21.53 mmol, 1 equiv). This solution stirred at room temperature for 0.5 h before pyridine (3.4 g, 43.06 mmol, 2 equiv) was added. After 18 h the reaction was concentrated in vacuo and the residue was redissolved in water before being washed with diethyl ether (2×, 50 ml). The aqueous layer was concentrated in vacuo and the crude product was recrystallized from hot acetonitrile to give E7-1 (1.10 g, 25% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-3-benzyloxycarbonylaminopropionic acid (1.06 g) was dissolved in methanol (50 ml). 10% Palladium carbon (100 mg) was added thereto, and the mixture was stirred at room temperature for two hours under hydrogen atmosphere. The resultant mixture was filtered, and the filtrate was concentrated under reduced pressure to thereby obtain 540 mg of 3-amino-2-tert-butoxycarbonylaminopropionic acid, which was dissolved in ethanol (50 ml). Potassium carbonate (365 mg) and 2-fluoronitrobenzene (377 mg) were added thereto, and the mixture was refluxed with heat for 3 hours. The resultant mixture was concentrated under reduced pressure. Water was added to the residue, and the residue was washed with diethyl ether. 1N Hydrochloric acid was added to the aqueous layer to adjust pH to 3. The resultant mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure, to thereby obtain 530 mg of the title compound.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

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